Home > Products > Screening Compounds P9810 > Thalidomide-O-C10-NH2
Thalidomide-O-C10-NH2 -

Thalidomide-O-C10-NH2

Catalog Number: EVT-15208358
CAS Number:
Molecular Formula: C23H31N3O5
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Thalidomide-O-C10-NH2 is synthesized by modifying thalidomide to include a decylamine linker that enhances its biological activity. This compound plays a significant role in modern medicinal chemistry and drug development, particularly in the context of targeted protein degradation.

Classification
  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Isoindoles and derivatives
  • Sub Class: Isoindolines
  • Direct Parent: Phthalimides
Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C10-NH2 involves several key steps:

  1. Starting Material: The synthesis begins with thalidomide.
  2. Linker Addition: A decylamine group is introduced to create the desired derivative.
  3. Purification: The product is purified through methods such as recrystallization or chromatography to achieve high purity.

Technical Details

The industrial production often employs solid-phase synthesis techniques, which allow for efficient coupling reactions and purification processes. Specific reaction conditions can vary among manufacturers but typically involve organic solvents and controlled temperatures to optimize yield.

Molecular Structure Analysis

Structure

The molecular formula for Thalidomide-O-C10-NH2 is C23H32N3O5C_{23}H_{32}N_{3}O_{5} with a molecular weight of approximately 466.0 g/mol. The structure features a piperidine ring, an isoindole moiety, and an amine functional group attached to a decyl chain.

Data

  • IUPAC Name: 4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione; hydrochloride
  • InChI Key: RRUNFXOOHPKFCR-UHFFFAOYSA-N
Chemical Reactions Analysis

Thalidomide-O-C10-NH2 can undergo several chemical reactions typical of organic compounds:

  1. Reduction: Can be performed on the compound to modify functional groups.
  2. Substitution: The linker moiety can participate in substitution reactions with various nucleophiles.
  3. Oxidation: This may alter the amine group or other functional groups.

Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Mechanism of Action

Thalidomide-O-C10-NH2 exerts its pharmacological effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation, impacting various cellular pathways involved in inflammation and cancer progression.

Data

The mechanism involves modulation of inflammatory mediators and inhibition of angiogenesis, which are crucial in treating conditions like multiple myeloma and erythema nodosum leprosum.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.6±0.1 g cm31.6\pm 0.1\text{ g cm}^{3}
  • Boiling Point: 713.9±60.0 C713.9\pm 60.0\text{ C} at 760 mmHg
  • Melting Point: Not specified
  • Flash Point: 385.6±32.9 C385.6\pm 32.9\text{ C}

Chemical Properties

Thalidomide-O-C10-NH2 is soluble in organic solvents but may have limited solubility in water due to its hydrophobic decyl chain. Its stability can be influenced by pH and temperature conditions during storage and handling.

Applications

Thalidomide-O-C10-NH2 has significant scientific uses:

  1. Targeted Protein Degradation: It is employed in developing Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells.
  2. Cancer Treatment: The compound's ability to modulate immune responses makes it valuable in treating various cancers.
  3. Research Tool: It serves as a ligand for studying protein interactions and degradation pathways in cellular biology.
Molecular Mechanisms of Thalidomide Derivatives in Cereblon (CRBN) Interaction

CRBN as a Primary Target for Thalidomide-O-C10-NH2 Binding Dynamics

CRBN functions as the substrate recognition component within the CRL4CRBN E3 ubiquitin ligase complex (Cullin 4–RING E3 ligase complexed with DDB1 and ROC1). Thalidomide-O-C10-NH2 binds the C-terminal tri-tryptophan (Trp380/386/402 in humans; "tri-Trp pocket") binding pocket within CRBN’s thalidomide-binding domain (TBD). This interaction is characterized by:

  • Enantioselective Binding: Like native thalidomide enantiomers, the binding of Thalidomide-O-C10-NH2 is stereoselective. Structural studies show the (S)-enantiomer exhibits ~10-fold higher affinity for CRBN than the (R)-enantiomer due to optimized van der Waals contacts and hydrogen bonding within the tri-Trp pocket, particularly involving the glutarimide ring’s carbonyl groups and residues His380/Trp382 [1] [4] [7].
  • Role of the C10-NH2 Moiety: The O-linked decyl-amine chain extends from the phthalimide ring into solvent-exposed regions of the CRBN binding groove. While the phthalimide core anchors the molecule via hydrophobic stacking (e.g., Pro354) and a water-mediated H-bond (His359), the alkylamine tail introduces potential for novel interactions with proximal surface residues or auxiliary proteins. This modification likely alters the compound's overall binding pose and solvent accessibility compared to shorter-chain derivatives or parental thalidomide [4] [6].
  • Impact on CRBN Conformation: Binding induces subtle conformational shifts in the CRBN TBD, particularly in loops bordering the tri-Trp pocket. This altered conformation is critical for the subsequent recruitment of non-physiological "neosubstrates" to the ligase complex [4] [6].

Table 1: Key Binding Interactions of Thalidomide-O-C10-NH2 with CRBN

Structural ComponentInteraction TypeCRBN Residues InvolvedFunctional Consequence
Glutarimide RingH-bonding, Van der WaalsTrp382, Trp388, Trp402, Phe404, His380High-affinity anchoring, enantioselectivity
Phthalimide CoreHydrophobic stacking, Water-mediated H-bondPro354, His359Core binding stability
O-C10-NH2 MoietySolvent exposure, Potential H-bonding/electrostaticSurface residues near binding grooveModulates surface accessibility, influences neosubstrate recruitment profile

Modulation of CRBN-Dependent Ubiquitin Ligase Activity by Structural Modifications

Binding of Thalidomide-O-C10-NH2 to CRBN fundamentally reprograms the functional output of the CRL4CRBN complex:

  • Inhibition of Auto-Ubiquitination and CRBN Stabilization: Native CRBN undergoes auto-ubiquitination, primarily via K48-linked polyubiquitin chains, targeting it for proteasomal degradation. Thalidomide-O-C10-NH2, like other IMiDs, potently inhibits this auto-ubiquitination. This leads to the accumulation of CRBN protein levels, thereby increasing the cellular pool of active CRL4CRBN ligase complexes available for neosubstrate recruitment and ubiquitination [2] [4].
  • Altering Substrate Receptor Specificity: The primary mechanism of action involves molecular glue activity. Binding of Thalidomide-O-C10-NH2 creates a new molecular surface on CRBN. This modified interface exhibits high affinity for specific protein domains (notably C2H2 zinc finger (ZF) domains) present in certain transcription factors or regulatory proteins that are not normally recognized by CRBN. The compound thus acts as a bridge, inducing proximity between the E3 ligase and these neosubstrates [4] [5] [6].
  • Competition Dynamics and Ligase Saturation: CRBN is a limiting cellular factor for IMiD activity. Different neosubstrates compete for binding to the drug-induced interface on CRBN. The structural features of Thalidomide-O-C10-NH2, particularly the extended C10-NH2 tail, influence its relative affinity for recruiting different neosubstrates (e.g., favoring SALL4 over IKZF1/3 or vice versa). Overexpression of one neosubstrate can sequester CRBN, limiting the degradation of other essential targets and potentially conferring resistance [8].
  • Impact of the C10-NH2 Tail on Degradation Kinetics: The alkylamine modification can influence the kinetics and efficiency of neosubstrate degradation. Compared to thalidomide or lenalidomide, Thalidomide-O-C10-NH2 may exhibit altered degradation profiles for specific substrates due to differences in ternary complex stability, ubiquitination efficiency, or proteasome recognition of the polyubiquitinated neosubstrate [4] [8].

Impact on Neosubstrate Recruitment: SALL4 and p63 Degradation Pathways

The most significant consequence of Thalidomide-O-C10-NH2 binding is the induced degradation of specific neosubstrates, with critical implications for development (teratogenicity) and oncology:

  • SALL4 Degradation and Teratogenicity:
  • Mechanism: Thalidomide-O-C10-NH2 binding induces CRBN to recruit and ubiquitinate the developmental transcription factor SALL4, a C2H2 ZF protein. SALL4 is subsequently degraded by the proteasome [3].
  • Species Specificity: SALL4 degradation occurs in humans, primates, and rabbits, but not in rodents or fish. This difference explains the species-specific teratogenicity of thalidomide derivatives. The key determinant is a single amino acid difference in the CRBN TBD between susceptible species (e.g., human/rabbit) and resistant species (e.g., mouse/rat) [3] [6].
  • Biological Consequence: Heterozygous loss-of-function mutations in the human SALL4 gene cause Duane Radial Ray Syndrome and Holt-Oram syndrome, which phenocopy thalidomide embryopathy (limb defects, ear malformations, heart defects). Degradation of SALL4 by Thalidomide-O-C10-NH2 during early embryonic development disrupts limb bud formation and other critical processes, recapitulating these genetic syndromes [3].
  • p63 Degradation and Potential Oncogenic Impact:
  • Mechanism: Certain thalidomide derivatives, particularly those with specific modifications, can induce CRBN-mediated degradation of specific isoforms of p63 (notably ΔNp63α), another C2H2 ZF transcription factor crucial for epithelial development and stem cell maintenance [5]. While less commonly reported than IKZF1/3 or SALL4 degradation for first-gen IMiDs, structural modifications like the C10-NH2 chain in Thalidomide-O-C10-NH2 could potentially influence its ability to recruit p63.
  • Biological Consequence: Degradation of ΔNp63α disrupts epithelial differentiation programs and stem cell function. In oncology, this could have therapeutic potential in cancers dependent on ΔNp63α (e.g., squamous cell carcinomas) by ablating a key oncogenic driver or survival factor [5].
  • Competition with Therapeutic Neosubstrates: In therapeutic contexts (e.g., multiple myeloma), Thalidomide-O-C10-NH2 may also induce degradation of established IMiD neosubstrates like IKZF1 (Ikaros), IKZF3 (Aiolos), CK1α, and ZFP91. The relative efficiency of degradation for SALL4/p63 versus these other targets depends critically on the precise molecular interactions enabled by the C10-NH2 modification compared to other IMiDs/CELMoDs. This competition for CRBN occupancy dictates the compound's biological effects – balancing potential anti-cancer efficacy against the risk of teratogenicity mediated via SALL4 degradation [5] [8].

Table 2: Key Neosubstrates of Thalidomide-O-C10-NH2/CRBN Complex

NeosubstrateProtein ClassDegradation Induced by Thalidomide-O-C10-NH2?Primary Biological ConsequenceRelevance
SALL4C2H2 Zinc Finger TFYes (in susceptible species)Disruption of limb/organgenesis → TeratogenicityTeratogenic risk
ΔNp63αC2H2 Zinc Finger TFPotential (structure-dependent)Disruption of epithelial development/stemnessPotential oncology target
IKZF1 (Ikaros)C2H2 Zinc Finger TFLikely (efficiency modulated by structure)Anti-proliferative effects in hematopoietic cellsMultiple Myeloma therapy
IKZF3 (Aiolos)C2H2 Zinc Finger TFLikely (efficiency modulated by structure)Immunomodulation, Anti-proliferative effectsMultiple Myeloma therapy
CK1αKinaseLikely (efficiency modulated by structure)Synthetic lethality in del(5q) MDSMDS therapy
ZFP91C2H2 Zinc Finger TFLikely (efficiency modulated by structure)Anti-proliferative effectsOncology (e.g., MM)

Properties

Product Name

Thalidomide-O-C10-NH2

IUPAC Name

4-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C23H31N3O5

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C23H31N3O5/c24-14-7-5-3-1-2-4-6-8-15-31-18-11-9-10-16-20(18)23(30)26(22(16)29)17-12-13-19(27)25-21(17)28/h9-11,17H,1-8,12-15,24H2,(H,25,27,28)

InChI Key

GYCOQQKBPGDRKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.